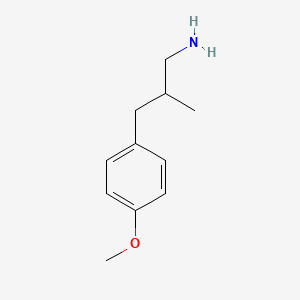
3-(4-Methoxyphenyl)-2-methylpropan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-2-methylpropan-1-amine, also known as 4-MMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, its potential as a research chemical has also been studied in recent years.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Derivate von 3-(4-Methoxyphenyl)-2-methylpropan-1-amin, wie 4-Methoxyphenyl 3-(4-Methoxyphenyl)acrylat (MPA), wurden als UV-Filter in Kosmetikprodukten und Sonnenschutzmitteln untersucht. Sie absorbieren UVB-Strahlung (290–320 nm) effektiv und bieten Schutz vor schädlichen UV-Strahlen .
- Anwendung: (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), ein selektiver Inhibitor des STAT3-Signalwegs, zeigt entzündungshemmende Eigenschaften. Es hat sich in Modellen für entzündliche Erkrankungen als vielversprechend erwiesen .
- Anwendung: this compound dient als Baustein in der organischen Synthese. Forscher untersuchen seine Derivate für die Arzneimittelentwicklung und pharmazeutische Chemie.
UV-Absorber in Kosmetika und Sonnenschutzmitteln
Entzündungshemmende Eigenschaften
Organische Synthese und pharmazeutische Chemie
Wirkmechanismus
Target of Action
The primary target of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is involved in a number of autoimmune diseases and has been identified as a promising therapeutic target for conditions like rheumatoid arthritis .
Mode of Action
3-(4-Methoxyphenyl)-2-methylpropan-1-amine interacts with its target, STAT3, by inhibiting its activation . This inhibition disrupts the downstream signaling of STAT3, leading to a reduction in pro-inflammatory responses . The compound’s interaction with STAT3 may also involve an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors .
Biochemical Pathways
The compound affects the STAT3 pathway, which is involved in the regulation of a variety of genes in response to cellular stimuli, and thus plays a key role in many cellular processes such as cell growth and apoptosis . By inhibiting STAT3, the compound can potentially disrupt these processes, leading to its anti-inflammatory and anti-arthritic activities .
Pharmacokinetics
For instance, a study on a similar compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), showed that it undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of pro-inflammatory responses. This is achieved through the inhibition of STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with rheumatoid arthritis . This leads to potent anti-arthritic activity, as demonstrated in a collagen antibody-induced arthritis (CAIA) mouse model .
Action Environment
The action, efficacy, and stability of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the environment, such as other drugs or endogenous compounds.
Biochemische Analyse
Cellular Effects
The cellular effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine are currently unknown. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would depend on the compound’s interactions with various cellular components .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine at different dosages in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

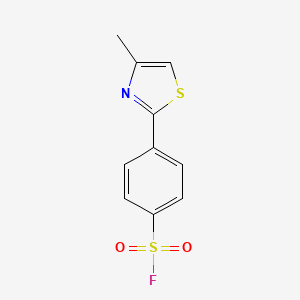
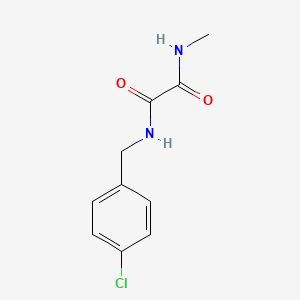
![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)
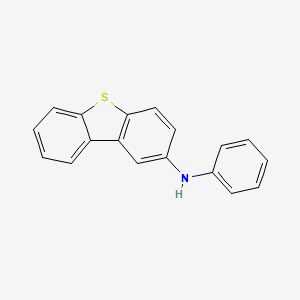
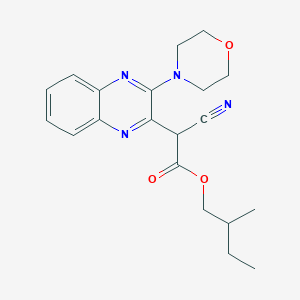
![5-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2414864.png)

![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)
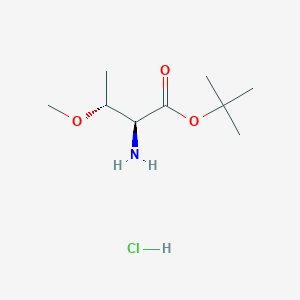
![1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414875.png)
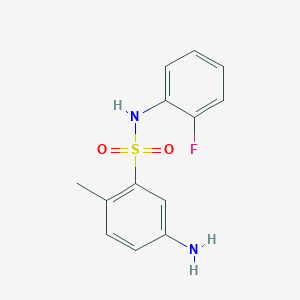
![2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414879.png)